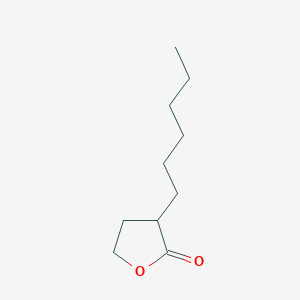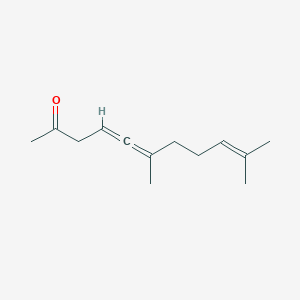
alpha-Hexyl-gamma-butyrolactone
Overview
Description
Alpha-Hexyl-gamma-butyrolactone is a compound with the molecular formula C10H18O2 . It is a member of the gamma-butyrolactone family, which are five-membered lactone moieties .
Synthesis Analysis
The synthesis of gamma-butyrolactones, including alpha-Hexyl-gamma-butyrolactone, has been a subject of significant attention due to their broad spectrum of biological and pharmacological activities . The construction of gamma-butyrolactone can be classified based on the bond formation in gamma-butyrolactone between various bonds . Additionally, the mechanism of alpha-acetyl-gamma-butyrolactone synthesis from gamma-butyrolactone and ethyl acetate has been explored .Molecular Structure Analysis
Alpha-Hexyl-gamma-butyrolactone contains a total of 30 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, and 1 aliphatic ester . It has a molecular weight of 170.2 .Chemical Reactions Analysis
Gamma-butyrolactones, including alpha-Hexyl-gamma-butyrolactone, have been broadly studied in the drug discovery field due to their diverse biological activities . They have been used in the synthesis of various biologically active small molecules .Scientific Research Applications
Pharmacological Activities
alpha-Hexyl-gamma-butyrolactone: is part of the gamma-butyrolactone (GBL) family, which has been extensively studied for its broad spectrum of biological and pharmacological activities. GBL derivatives are known to exhibit strong inhibitory activities on enzymes like AKT, a kinase involved in cell survival and metabolism, with IC50 values indicating potent efficacy. They also show cytotoxic activities against certain cancer cell lines, suggesting potential use in anticancer therapies .
Antifungal Agents
The alpha-methylene-gamma-butyrolactone ring, closely related to alpha-Hexyl-gamma-butyrolactone, is a natural pharmacophore for antifungal natural products. Synthetic analogues of this structure have been synthesized and evaluated as potent antifungal agents, indicating that alpha-Hexyl-gamma-butyrolactone could serve as a scaffold for developing new antifungal medications .
Synthesis of Biologically Active Molecules
alpha-Hexyl-gamma-butyrolactone: can be used as an intermediate in the synthesis of biologically active molecules. It is a key building block in the construction of various drugs approved by the FDA for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .
Material Science
In material science, gamma-butyrolactones are utilized as intermediates in the production of polymers and other chemicals. The unique properties of alpha-Hexyl-gamma-butyrolactone could be leveraged to synthesize materials with specific characteristics, such as enhanced durability or biodegradability .
Nutritional Supplements and Flavorings
GBL is found in extracts from samples of unadulterated wines and cheese flavorings, suggesting that alpha-Hexyl-gamma-butyrolactone could potentially be used in the food industry as a flavor enhancer or a nutritional supplement ingredient, given its structural similarity to GBL .
Asymmetric Synthesis
The field of asymmetric synthesis, which is crucial for creating chiral molecules of pharmaceutical interest, utilizes gamma-butyrolactones as precursors. Chiral alpha-Hexyl-gamma-butyrolactone could be synthesized through catalyzed asymmetric hydrogenation, leading to the production of enantiomerically pure compounds .
Safety And Hazards
Future Directions
Gamma-butyrolactones, including alpha-Hexyl-gamma-butyrolactone, have been broadly studied in the drug discovery field due to their diverse biological activities . They have been used in the synthesis of various biologically active small molecules . Future research may focus on the development of new synthetic methods considering synthetic efficiency, feasibility, and green chemistry .
properties
IUPAC Name |
3-hexyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDLVUXSDSVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047437 | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hexyl-gamma-butyrolactone | |
CAS RN |
18436-37-8 | |
| Record name | 3-Hexyldihydro-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 3-hexyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hexyldihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














